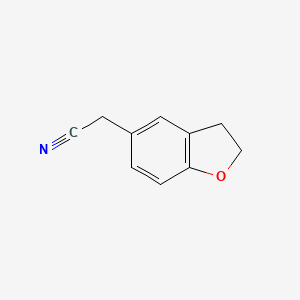

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZGPMWFOOVMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450766 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196399-53-8 | |

| Record name | 2,3-Dihydro-5-benzofuranacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196399-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation via Nucleophilic Substitution on 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Derivatives

One approach involves the conversion of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol derivatives into the corresponding acetonitrile-substituted compound by nucleophilic substitution.

Step 1: Preparation of 5-(2-tosyloxyethyl)-2,3-dihydrobenzofuran

- 2-(2,3-Dihydrobenzofuran-5-yl)ethanol is reacted with p-toluenesulfonyl chloride (tosyl chloride) in dichloromethane at 0–5°C in the presence of triethylamine as a base to form the tosylate intermediate. This reaction is performed under nitrogen atmosphere and monitored by HPLC to ensure completion.

Step 2: Substitution of the tosylate group with cyanide

- The tosylate intermediate is subjected to nucleophilic substitution with a cyanide source (e.g., sodium cyanide or potassium cyanide) under suitable conditions, typically in polar aprotic solvents like DMF or DMSO, to yield this compound.

This method leverages the good leaving group ability of the tosylate to facilitate substitution by the cyanide ion.

Condensation and Base-Promoted Reactions (Patent WO2009125426A2)

A more complex synthetic route described in patent literature involves:

Reacting substituted 2,3-dihydrobenzofuran derivatives bearing halogenated ethyl groups (e.g., 2-bromoethyl) with nucleophiles such as pyrrolidin-3-ol under basic conditions (potassium carbonate or sodium carbonate) in nitrile solvents (acetonitrile or propionitrile) with phase transfer catalysts like tetra-n-butyl ammonium bromide.

Subsequent condensation of the resulting intermediates with diphenylacetonitrile in the presence of strong bases (sodium hydride preferred) in hydrocarbon solvents such as toluene to form nitrile-containing compounds.

Hydrolysis and further functional group transformations are conducted with alkali hydroxides (lithium hydroxide preferred) in alcoholic solvents (methanol, ethanol) to yield the desired nitrile derivatives.

This method is notable for its use of controlled hydrolysis, phase transfer catalysis, and careful temperature control (reflux, 12–18 h) to optimize yields and purity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

The use of phase transfer catalysts such as tetra-n-butyl ammonium bromide significantly improves reaction rates and yields in nucleophilic substitution steps.

Temperature control during tosylation and substitution steps is critical to avoid side reactions and decomposition.

Strong bases like sodium hydride enable efficient condensation with diphenylacetonitrile, but require anhydrous and inert atmosphere conditions.

Hydrolysis steps are optimized using lithium hydroxide in methanol to selectively convert esters to acids or amides without degrading the nitrile group.

Purification techniques include recrystallization from ethanol and flash chromatography using hexane/ethyl acetate mixtures, ensuring high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the nitrile group or the benzofuran ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile has been explored for its therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, studies have demonstrated that certain benzofuran derivatives can inhibit the growth of bacteria and fungi effectively.

- Neurological Disorders : Compounds similar to this compound have shown potential in modulating neurotransmitter release, suggesting applications in treating conditions like depression and anxiety by influencing dopamine and serotonin pathways .

Biochemistry

In biochemical research, this compound has been investigated for its interactions with enzymes and proteins:

- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, which may be leveraged for therapeutic interventions.

- Molecular Docking Studies : These studies have indicated that this compound can bind effectively to target proteins, providing insights into its mechanism of action.

Oncology

Research has highlighted the potential of this compound in cancer treatment:

- Cell Growth Inhibition : In vitro studies demonstrated that certain derivatives exhibit significant inhibitory effects on cell growth across various cancer cell lines, with inhibition rates ranging from 40.82% to 80.92%. This suggests a promising avenue for developing anticancer agents based on this structural framework.

Case Studies

Several case studies have documented the applications and efficacy of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria through various assays, highlighting their potential as new antimicrobial agents .

- Neuropharmacology : Research indicated that specific derivatives could enhance neurotransmitter release in neuronal cultures, suggesting therapeutic implications for mood disorders .

- Cancer Cell Line Studies : In vitro testing on multiple cancer cell lines revealed that certain substituted benzofurans exhibited significant cytotoxicity, warranting further exploration into their mechanisms and potential as chemotherapeutic agents.

Mecanismo De Acción

The mechanism of action of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The benzofuran ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s interaction with its target.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Dihydrobenzofuran Core

2-(7-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetonitrile

- Structure : Features a chloro substituent at position 7 and two methyl groups at position 2 of the dihydrobenzofuran ring.

- Molecular Weight: 221.69 g/mol (vs.

5-(2-Bromoethyl)-2,3-dihydrobenzofuran (Imp-2)

- Structure : Bromoethyl substituent at position 3.

- Reactivity: Bromine increases electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the nitrile group in the target compound, which participates in cyano-based couplings or reductions .

Complex Heterocyclic Derivatives

(Z)-2-((2-((1-Ethyl-5-methoxy-1H-indol-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile (5a)

- Structure : Combines dihydrobenzofuran with an indole ring and methoxy group.

- Molecular Weight : 375.2 g/mol.

- Synthesis: Prepared via alkylation of a hydroxy-substituted benzofuranone with chloroacetonitrile .

- Applications : The indole moiety may confer serotonin receptor affinity, though biological data are unspecified.

6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c)

- Structure: Bromobenzofuran coupled with a methylthio-nicotinonitrile group.

Pharmaceutical Intermediates and Impurities

(S)-3-Benzhydryl-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine

- Role : A darifenacin impurity with a benzhydryl-pyrrolidine group.

- Molecular Weight : 383.54 g/mol.

- Significance : Highlights the importance of controlling nitrile-containing intermediates during drug synthesis to avoid dimeric byproducts .

(S)-2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetonitrile

Actividad Biológica

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is an organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₁N

- Molecular Weight : 159.185 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 306.64°C

- CAS Number : 196399-53-8

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit promising antimicrobial activity. Studies have demonstrated that these compounds can inhibit various pathogens, including bacteria and fungi. For instance, molecular docking studies revealed potential interactions with microbial proteins, suggesting a mechanism for their antimicrobial effects .

Neurological Effects

The compound has been explored for its effects on neurotransmitter release in the brain. Certain derivatives have shown the ability to mediate the release of dopamine, norepinephrine, and serotonin, indicating potential applications in treating neurological disorders such as depression and anxiety . In vivo studies using animal models have confirmed these effects, showing altered behavioral responses consistent with enhanced neurotransmitter activity .

Anticancer Activity

In oncology research, this compound has demonstrated significant cytotoxicity against various cancer cell lines. Compounds derived from this structure have been tested for their ability to inhibit cell growth in vitro. Notably, some derivatives showed selective inhibition of cancer cells while sparing normal cells, which is crucial for therapeutic development .

Synthesis Methods

Several synthetic routes have been developed to produce this compound:

-

Two-Step Synthesis :

- Initial formation of the dihydrobenzofuran moiety.

- Subsequent introduction of the acetonitrile group through nucleophilic substitution.

- Pd-Catalyzed Reactions :

Case Study 1: Antimicrobial Evaluation

A study evaluated various derivatives of this compound against a panel of bacterial strains. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, suggesting their potential as novel antimicrobial agents.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | S. aureus |

| C | 4 | C. albicans |

Case Study 2: Neuropharmacological Effects

In a behavioral study using Sprague Dawley rats, the administration of a specific derivative led to increased locomotor activity and reduced anxiety-like behavior in elevated plus maze tests. This suggests the compound's potential as an anxiolytic agent.

Q & A

Basic: What are the common synthetic routes to 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile?

Answer:

The compound is typically synthesized via bromination or tosylation of 2-(2,3-dihydrobenzofuran-5-yl)ethanol. For example, bromination involves reacting the ethanol derivative with triphenylphosphine dibromide in acetonitrile under nitrogen at 76–78°C for 2 hours . Purification often employs solvent extraction and column chromatography. Key validation steps include monitoring reaction completion via TLC and confirming purity using HPLC with UV detection (e.g., C18 column, ammonium acetate buffer, and acetonitrile mobile phase) .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- NMR : H and C NMR confirm the dihydrobenzofuran core and acetonitrile moiety. For example, the aromatic protons appear as doublets in δ 6.8–7.2 ppm, while the nitrile carbon resonates near δ 120 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 188.1) and fragmentation patterns .

- HPLC : Retention time analysis using a C18 column and gradient elution (e.g., 0.1% ammonium acetate:acetonitrile) ensures purity >98% .

Advanced: How can impurity profiles be controlled during synthesis?

Answer:

Impurities such as dimeric byproducts (e.g., Darifenacin dimer) arise during alkylation or condensation steps. A stability-indicating RP-HPLC method is critical, using:

- Column : C18 (250 × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of ammonium acetate (pH 4.5) and acetonitrile.

- Detection : UV at 220 nm.

Stress testing (acid/base hydrolysis, oxidation) identifies degradation products, while spiking studies quantify impurities at <0.1% .

Advanced: How to optimize bromination of 2-(2,3-Dihydrobenzofuran-5-yl)ethanol?

Answer:

Bromination efficiency depends on:

- Reagent stoichiometry : 1:1 molar ratio of ethanol to triphenylphosphine dibromide.

- Temperature : 76–78°C minimizes side reactions.

- Solvent : Acetonitrile enhances solubility and reaction homogeneity.

Post-reaction, quenching with ice water and extraction with ethyl acetate improves yield (>85%). Monitor residual bromide ions via ion chromatography .

Advanced: What strategies enable functionalization of the acetonitrile group?

Answer:

The nitrile group can be converted to:

- Amides : Via hydrolysis with HSO/HO or enzymatic catalysis.

- Tetrazoles : Using NaN and catalytic ZnBr under microwave irradiation.

For example, coupling with chloroacetonitrile derivatives under basic conditions (KCO, DMF, 60°C) introduces ether linkages, as seen in Darifenacin intermediates .

Advanced: How to leverage cross-coupling reactions with dihydrobenzofuran derivatives?

Answer:

Boronic ester derivatives (e.g., 2-(2,3-dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable Suzuki-Miyaura coupling. Optimal conditions:

- Catalyst : Pd(PPh) (1 mol%).

- Base : NaCO (2 eq).

- Solvent : DME/HO (4:1) at 80°C.

This methodology facilitates aryl-aryl bond formation for drug analogs .

Advanced: What stability studies are relevant for long-term storage?

Answer:

- Thermal Stability : Store at 2–8°C; accelerated stability testing at 40°C/75% RH for 6 months.

- Photostability : Expose to UV light (ICH Q1B guidelines) to assess degradation pathways.

- Solution Stability : Monitor in acetonitrile/water mixtures via HPLC to detect hydrolysis byproducts (e.g., carboxylic acid derivatives) .

Advanced: How can computational models elucidate reaction mechanisms?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Transition states for bromination, highlighting PPhBr as the active brominating agent.

- Activation energies for nitrile group reactions, guiding catalyst selection.

Molecular docking studies (e.g., AutoDock Vina) rationalize binding affinities of derivatives to biological targets like muscarinic receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.